molecular formula C16H15FN2O3 B11785719 ethyl 6-amino-5-cyano-4-(3-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate

ethyl 6-amino-5-cyano-4-(3-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate

Cat. No.: B11785719
M. Wt: 302.30 g/mol
InChI Key: KNGQITZFISSVAG-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-4-(3-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate is a heterocyclic compound that belongs to the pyran family. This compound is of significant interest due to its potential pharmacological properties and its role as an intermediate in organic synthesis. The presence of various functional groups, such as amino, cyano, and ester, makes it a versatile molecule for chemical transformations and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-5-cyano-4-(3-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate typically involves a multi-component reaction. One common method is the reaction of aromatic aldehydes, malononitrile, and ethyl acetoacetate in the presence of a catalyst. The reaction is usually carried out in an ethanol solvent under reflux conditions. The use of catalysts such as meglumine or thiourea dioxide can enhance the reaction efficiency and yield .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity. The use of green chemistry principles, such as recyclable catalysts and solvent-free conditions, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-cyano-4-(3-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form amine derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Ethyl 6-amino-5-cyano-4-(3-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its pharmacological properties.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-4-(3-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate involves its interaction with various molecular targets. The amino and cyano groups can form hydrogen bonds with biological macromolecules, while the fluorophenyl group can enhance lipophilicity and membrane permeability. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-amino-5-cyano-4-(3-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate: Similar structure but with a pyrazole ring.

    2-Amino-3-cyano-4H-chromenes: Similar core structure with different substituents.

Uniqueness

Ethyl 6-amino-5-cyano-4-(3-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate is unique due to its combination of functional groups, which provides a balance of reactivity and stability. This makes it a valuable intermediate for various synthetic applications and a promising candidate for drug development .

Properties

Molecular Formula

C16H15FN2O3

Molecular Weight

302.30 g/mol

IUPAC Name

ethyl 6-amino-5-cyano-4-(3-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate

InChI

InChI=1S/C16H15FN2O3/c1-3-21-16(20)13-9(2)22-15(19)12(8-18)14(13)10-5-4-6-11(17)7-10/h4-7,14H,3,19H2,1-2H3

InChI Key

KNGQITZFISSVAG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC(=CC=C2)F)C#N)N)C

Origin of Product

United States

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